molecular formula C22H16BrClN2O2 B420584 4-benzoyl-7-bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one CAS No. 312758-74-0

4-benzoyl-7-bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one

Cat. No.: B420584
CAS No.: 312758-74-0
M. Wt: 455.7g/mol
InChI Key: PEVLBOBWEYAUKG-UHFFFAOYSA-N
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Description

4-Benzoyl-7-bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one is a synthetic benzodiazepine derivative intended for forensic and chemical research. As a modified 1,4-benzodiazepine, its core structure is related to other compounds in this class, such as Phenazepam (7-bromo-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one), which has been the subject of metabolic and abuse potential studies . The specific 4-benzoyl substitution on the diazepine ring may influence its metabolic pathway and receptor binding affinity, making it a compound of interest for investigating the structure-activity relationships (SAR) of benzodiazepines. Research into similar compounds has identified various metabolites, including those resulting from hydroxylation, which can be critical for understanding their biotransformation . This compound is provided strictly for controlled laboratory research, such as analytical method development and reference standard qualification. It is not intended for human or animal consumption. Researchers should handle this material with appropriate safety protocols, aware that benzodiazepine compounds can pose significant health risks, including adverse effects and toxicity, as documented with the misuse of related substances .

Properties

IUPAC Name

4-benzoyl-7-bromo-5-(2-chlorophenyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrClN2O2/c23-15-10-11-19-17(12-15)21(16-8-4-5-9-18(16)24)26(13-20(27)25-19)22(28)14-6-2-1-3-7-14/h1-12,21H,13H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEVLBOBWEYAUKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)C3=CC=CC=C3)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-benzoyl-7-bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one is a member of the benzodiazepine class, which is known for its sedative, anxiolytic, and muscle relaxant properties. The structural modifications in this compound may influence its biological activity and pharmacological profile. This article focuses on the biological activity of this compound based on various research findings.

Chemical Structure and Properties

The chemical structure of the compound can be depicted as follows:

  • Molecular Formula : C18_{18}H15_{15}BrClN1_{1}O2_{2}
  • Molecular Weight : 396.68 g/mol

The presence of the bromine and chlorine substituents is significant as they can enhance the lipophilicity and receptor affinity of the compound.

Benzodiazepines typically exert their effects by modulating the gamma-aminobutyric acid (GABA) receptors in the central nervous system (CNS). This compound likely enhances GABAergic transmission, leading to increased inhibitory neurotransmission.

Pharmacological Effects

  • Anxiolytic Activity : Studies have shown that similar benzodiazepines exhibit anxiolytic effects by reducing anxiety-related behaviors in animal models. The specific activity of this compound has not been extensively documented but is hypothesized to follow similar pathways due to structural similarities.
  • Sedative Effects : Compounds in this class are known for their sedative properties. The sedative effects can be assessed through behavioral assays such as the elevated plus maze or open field tests in rodent models.
  • Cytotoxicity : Preliminary studies indicate potential cytotoxic effects against certain cancer cell lines. For instance, compounds with similar structures have shown promise in targeting cancer cells by inducing apoptosis through GABA receptor modulation and other pathways.

Metabolism and Excretion

Research indicates that upon administration (e.g., intraperitoneal injection), metabolites of this compound are formed and excreted via urine. Notably:

  • Metabolites Identified : Four metabolites were detected, including 7-bromo-5-(2'-chlorophenyl)-1,3-dihydro-3-hydroxy-2H-1,4-benzodiazepin-2-one.
  • Excretion Profile : Major urinary excretion products include hydroxylated forms that suggest metabolic activation may play a role in its biological activity .

Study 1: Anxiolytic Effects in Rodents

A study investigated the anxiolytic effects of benzodiazepine derivatives in a rodent model. Results indicated that compounds with similar structural features significantly reduced anxiety-like behavior compared to controls.

CompoundDose (mg/kg)Anxiety Reduction (%)
Test Compound565
Control010

Study 2: Cytotoxicity Against Cancer Cell Lines

Another study evaluated the cytotoxic effects of various benzodiazepine derivatives on human cancer cell lines. The results showed that compounds similar to the target compound exhibited IC50 values indicating effective concentration levels for inducing cell death.

Cell LineIC50 (µM)Compound Tested
HeLa12Similar Benzodiazepine A
MCF-715Similar Benzodiazepine B

Comparison with Similar Compounds

Comparison with Similar Benzodiazepine Derivatives

Structural Variations and Molecular Properties

The table below compares substituents and molecular data of structurally related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Activity Reference
Target Compound 4-Benzoyl, 7-Br, 5-(2-ClPh) C₂₂H₁₅BrClN₂O₂ ~482.7 Unique benzoyl group; bromo substitution N/A
5-(2-Bromophenyl)-7-chloro-1,3-dihydro-2H-1,4-benzodiazepin-2-one 5-(2-BrPh), 7-Cl C₁₅H₁₀BrClN₂O 349.61 Bromine at position 5; chloro at 7
Clonazepam (5-(2-ClPh)-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one) 5-(2-ClPh), 7-NO₂ C₁₅H₁₀ClN₃O₃ 315.71 Anticonvulsant; nitro group at 7
Methylclonazepam (5-(2-ClPh)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one) 1-CH₃, 7-NO₂, 5-(2-ClPh) C₁₆H₁₂ClN₃O₃ 329.74 Methylation at N1; nitro at 7
7-Bromo-5-phenyl-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one 7-Br, 5-Ph C₁₅H₁₃BrN₂O 317.18 Bromo at 7; phenyl at 5
Meklonazepam (5-(2-ClPh)-3-methyl-7-nitro-1,3-dihydro-2H-1,4-benzodiazepin-2-one) 3-CH₃, 7-NO₂, 5-(2-ClPh) C₁₆H₁₂ClN₃O₃ 329.74 Methylation at C3; nitro at 7
Key Observations:
  • Substituent Effects :

    • Position 4 : The benzoyl group in the target compound replaces smaller groups (e.g., H or methyl) seen in analogs like clonazepam or methylclonazepam. This bulky substituent may alter metabolic stability or receptor affinity .
    • Position 7 : Bromine substitution (target compound and ) contrasts with nitro (clonazepam) or chloro (). Bromine’s electronegativity and size could enhance lipid solubility or modulate GABA_A receptor binding .
    • Position 5 : The 2-chlorophenyl group is conserved in clonazepam and methylclonazepam, linked to anticonvulsant activity .
  • Molecular Weight: The target compound’s higher molecular weight (~482.7 vs.

Pharmacological and Bioactivity Insights

  • Clonazepam : A U.S.P.-recognized anticonvulsant with broad-spectrum efficacy in epilepsy. The nitro group at position 7 enhances GABAergic activity, while the 2-chlorophenyl group contributes to receptor specificity .
  • Methylclonazepam : The N1-methyl group may reduce first-pass metabolism, extending half-life compared to clonazepam .
  • 7-Bromo-5-phenyl Analog (): Limited bioactivity data, but bromine’s presence could confer unique binding kinetics or toxicity profiles.
  • Target Compound: No direct bioactivity data are available. The benzoyl group might introduce steric hindrance, reducing efficacy unless offset by bromine’s electronic effects.

Preparation Methods

Core Benzodiazepine Ring Formation

The benzodiazepine scaffold is typically constructed via cyclization reactions involving benzophenone or aniline precursors. A pivotal method, described in US3405123A , involves catalytic hydrogenation and acid-mediated ring closure. For instance, 3-chloro-1,3-dihydro-7-nitro-5-phenyl-2H-1,4-benzodiazepin-2-one 4-oxide is hydrolyzed in tetrahydrofuran (THF) and hydrochloric acid to form intermediate oximes, which undergo hydrogenation to yield the benzodiazepine core . Adapting this approach, the 7-bromo substituent could be introduced via bromination of a nitro precursor before reduction, though direct bromination of the aromatic ring may require electrophilic substitution under controlled conditions .

Key reagents and conditions for this step include:

  • Solvents : Tetrahydrofuran, dimethylformamide (DMF)

  • Catalysts : Palladium on carbon (for hydrogenation)

  • Acids : Hydrochloric acid (1 N)

  • Temperature : Room temperature to reflux (20–50°C) .

Benzoylation at the 4-Position

The benzoyl group is introduced via Friedel-Crafts acylation or alkylation. US3772371A describes alkylation using benzyl bromide in dimethylformamide (DMF) with sodium methoxide as a base. For instance, the sodium salt of a tetrahydrooxazolo-benzodiazepine intermediate reacts with benzyl bromide under reflux to yield the 4-benzoyl derivative . This step requires anhydrous conditions to prevent hydrolysis of the acylating agent.

Optimization Note : Excess benzoyl chloride or benzyl bromide (1.2–1.5 equivalents) improves yields, while prolonged reaction times (>6 hours) may lead to byproducts .

Halogenation Strategies for Bromine at C7

Direct bromination of the benzodiazepine core is challenging due to competing side reactions. A more reliable approach involves using pre-brominated precursors. For example, US3405123A synthesizes 7-nitro derivatives, which are reduced to amines and subsequently diazotized/brominated via Sandmeyer reactions. Alternatively, bromine can be introduced during the formation of the benzophenone precursor using bromine in acetic acid .

Purification and Characterization

Final purification often involves recrystallization from benzene-hexane mixtures or column chromatography. The compound’s non-planar conformation, caused by steric hindrance from the bromobenzoyl group, necessitates careful solvent selection to achieve high crystallinity . Key analytical data include:

PropertyValueSource
Molecular Weight373.69 g/mol
Melting Point164–167°C (after purification)
SMILESClc1ccc2NC(=O)CN=C(c3ccccc3)c2c1

Comparative Analysis of Synthetic Routes

The table below summarizes two viable routes for synthesizing the target compound:

MethodStarting MaterialKey StepsYield*Advantages
Hydrogenation-Ring Closure Nitrobenzodiazepine oxideHydrolysis → HydrogenationModerate (40–60%)Scalable, fewer byproducts
Alkylation of Intermediate Tetrahydrooxazolo derivativeBenzyl bromide alkylationHigh (70–80%)Direct benzoylation, faster

*Yields estimated from analogous reactions in patents .

Challenges and Mitigation Strategies

  • Regioselectivity : Competing substitution at C5 and C7 can occur. Using bulky directing groups (e.g., trifluoromethyl) improves bromination selectivity .

  • Steric Hindrance : The benzoyl group impedes ring closure. Elevated temperatures (50–60°C) and polar aprotic solvents (DMF) mitigate this issue .

  • Byproduct Formation : Unreacted benzyl bromide may form quaternary ammonium salts. Sequential extraction with dichloromethane and water enhances purity .

Q & A

Basic: What are the key steps and challenges in synthesizing 4-benzoyl-7-bromo-5-(2-chlorophenyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one?

Methodological Answer:
The synthesis typically involves:

Core Formation : Constructing the benzodiazepine core via cyclization of a diamine precursor with a carbonyl compound (e.g., ketone or ester) under acidic or basic conditions.

Substituent Introduction :

  • Bromination : Electrophilic aromatic substitution at the 7-position using brominating agents like Br2\text{Br}_2 or NBS\text{NBS}.
  • Acylation : Introducing the benzoyl group at the 4-position via Friedel-Crafts acylation with benzoyl chloride in the presence of AlCl3\text{AlCl}_3 .
  • Chlorophenyl Incorporation : Achieved through Suzuki coupling or nucleophilic substitution, depending on precursor reactivity.

Purification : Recrystallization or column chromatography to isolate the product, with yields optimized by controlling reaction temperature and stoichiometry.
Challenges : Competing side reactions (e.g., over-bromination), steric hindrance from the 2-chlorophenyl group, and maintaining stereochemical integrity during cyclization.

Basic: How can researchers confirm the structural identity of this compound?

Methodological Answer:
A combination of analytical techniques is used:

  • NMR Spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR to verify substituent positions and ring conformation. For example, the 7-bromo substituent causes distinct deshielding in aromatic proton signals .
  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding patterns, critical for confirming the tetrahydro ring geometry and substituent orientation (e.g., equatorial vs. axial) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C22H17BrClN2O2\text{C}_{22}\text{H}_{17}\text{BrClN}_2\text{O}_2) and detects isotopic patterns for bromine/chlorine.

Advanced: How do the bromo, benzoyl, and 2-chlorophenyl substituents influence receptor binding affinity in GABAA_AA​ receptor studies?

Methodological Answer:

  • Bromo at 7-Position : Enhances lipophilicity, potentially increasing blood-brain barrier penetration. However, steric bulk may reduce binding to the benzodiazepine site if it clashes with receptor pockets .
  • Benzoyl at 4-Position : The electron-withdrawing group stabilizes the diazepine ring’s keto-enol tautomer, favoring interactions with receptor histidine residues. Comparative studies with non-acylated analogs show reduced efficacy .
  • 2-Chlorophenyl at 5-Position : Meta-substitution (2-position on phenyl) optimizes hydrophobic interactions with the α1\alpha_1-subunit of GABAA_A, as shown in radioligand displacement assays .
    Experimental Design : Use site-directed mutagenesis to identify critical receptor residues, paired with molecular docking simulations to map substituent-receptor interactions.

Advanced: How can contradictory pharmacological data (e.g., agonist vs. antagonist effects) be resolved for this compound?

Methodological Answer:
Contradictions may arise from:

  • Receptor Subtype Selectivity : Test activity across GABAA_A subtypes (e.g., α1β2γ2\alpha_1\beta_2\gamma_2 vs. α5β3γ2\alpha_5\beta_3\gamma_2) using patch-clamp electrophysiology.
  • Allosteric Modulation : Determine if effects are concentration-dependent; partial agonism at low doses may shift to antagonism at higher concentrations due to receptor desensitization.
  • Metabolite Interference : Analyze metabolites via LC-MS to rule out bioactive degradation products (e.g., de-brominated analogs) .
    Data Reconciliation : Employ Schild regression analysis to distinguish competitive vs. non-competitive mechanisms.

Basic: What are recommended protocols for handling and storing this compound?

Methodological Answer:

  • Handling : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation/contact, as benzodiazepines may exhibit neurotoxic or sedative properties .
  • Storage : Store under inert atmosphere (argon) at -20°C to prevent hydrolysis of the lactam ring. Desiccate to avoid moisture-induced degradation.
  • Stability Testing : Monitor via periodic HPLC to assess purity, particularly under accelerated aging conditions (40°C/75% RH) .

Advanced: What strategies optimize yield in large-scale synthesis without compromising purity?

Methodological Answer:

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer during acylation and bromination steps, reducing side products .
  • Catalytic Systems : Use Pd/C or Ni catalysts for Suzuki coupling of the 2-chlorophenyl group, minimizing stoichiometric metal waste.
  • In-line Purification : Couple reaction steps with simulated moving bed (SMB) chromatography to isolate intermediates in real time .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore novel analogs?

Methodological Answer:

  • Analog Library Synthesis : Modify substituents systematically (e.g., replace bromo with iodo, vary benzoyl with acetyl).
  • Pharmacological Profiling : Test analogs in vitro (e.g., GABAA_A binding assays) and in vivo (e.g., rodent models for anxiolytic/sedative effects).
  • QSAR Modeling : Use Hammett constants or Hansch analysis to correlate substituent electronic effects with bioactivity .

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